molecular formula C7H13NO4S B026769 S-(1-Carboxypropyl)cysteine CAS No. 108203-31-2

S-(1-Carboxypropyl)cysteine

Cat. No. B026769
CAS RN: 108203-31-2
M. Wt: 207.25 g/mol
InChI Key: WDHAZHCPBXWWHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-(1-Carboxypropyl)cysteine (CPC) is a non-proteinogenic amino acid that is formed during the Maillard reaction. CPC is known to have various biochemical and physiological effects, which make it a promising candidate for use in scientific research.

Mechanism of Action

S-(1-Carboxypropyl)cysteine works by scavenging reactive oxygen species (ROS) and decreasing the production of pro-inflammatory cytokines. It also activates the Nrf2 pathway, which is responsible for regulating the expression of antioxidant enzymes.
Biochemical and Physiological Effects:
S-(1-Carboxypropyl)cysteine has been shown to have various biochemical and physiological effects. It has been shown to decrease oxidative stress, inflammation, and apoptosis. It also has a protective effect on the liver, kidney, and brain.

Advantages and Limitations for Lab Experiments

S-(1-Carboxypropyl)cysteine has several advantages as a research tool. It is stable and easy to synthesize, making it readily available for use in experiments. However, it is important to note that S-(1-Carboxypropyl)cysteine has a short half-life and is rapidly metabolized in vivo, which may limit its effectiveness in certain experiments.

Future Directions

There are several future directions for research on S-(1-Carboxypropyl)cysteine. One area of interest is the development of S-(1-Carboxypropyl)cysteine-based therapies for the treatment of various diseases, such as neurodegenerative diseases and cancer. Additionally, further research is needed to fully understand the mechanisms of action of S-(1-Carboxypropyl)cysteine and its potential for use in other areas of research, such as aging and metabolism.
In conclusion, S-(1-Carboxypropyl)cysteine is a promising candidate for use in scientific research due to its unique biochemical and physiological effects. While there are limitations to its use, there are several future directions for research on S-(1-Carboxypropyl)cysteine that may lead to the development of new therapies and a better understanding of its mechanisms of action.

Synthesis Methods

S-(1-Carboxypropyl)cysteine can be synthesized through the reaction between cysteine and acrolein. This reaction is catalyzed by pyridoxal 5'-phosphate and occurs under mild conditions. The resulting product is S-(1-Carboxypropyl)cysteine, which can be purified through ion exchange chromatography.

Scientific Research Applications

S-(1-Carboxypropyl)cysteine has been used in various scientific research studies due to its unique properties. It has been shown to have antioxidant and anti-inflammatory effects, which make it a promising candidate for use in the treatment of various diseases.

properties

CAS RN

108203-31-2

Product Name

S-(1-Carboxypropyl)cysteine

Molecular Formula

C7H13NO4S

Molecular Weight

207.25 g/mol

IUPAC Name

2-(2-amino-2-carboxyethyl)sulfanylbutanoic acid

InChI

InChI=1S/C7H13NO4S/c1-2-5(7(11)12)13-3-4(8)6(9)10/h4-5H,2-3,8H2,1H3,(H,9,10)(H,11,12)

InChI Key

WDHAZHCPBXWWHA-UHFFFAOYSA-N

SMILES

CCC(C(=O)O)SCC(C(=O)O)N

Canonical SMILES

CCC(C(=O)O)SCC(C(=O)O)N

synonyms

1-CP-Cys
S-(1-carboxypropyl)-L-Cys
S-(1-carboxypropyl)cysteine

Origin of Product

United States

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